molecular formula C8H7ClN2O B8684753 5-chloro-6-methoxy-3H-1,3-benzodiazole

5-chloro-6-methoxy-3H-1,3-benzodiazole

Cat. No.: B8684753
M. Wt: 182.61 g/mol
InChI Key: RAPIBSLFOCQMBW-UHFFFAOYSA-N
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Description

5-Chloro-6-methoxy-3H-1,3-benzodiazole is a heterocyclic compound featuring a fused benzene ring with a diazole moiety (two nitrogen atoms at positions 1 and 3). The substitution pattern includes a chlorine atom at position 5 and a methoxy group (-OCH₃) at position 4. This compound belongs to the benzodiazole family, which is structurally analogous to nucleotides like adenine and guanine, making it a scaffold of interest in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-5-methoxy-1H-benzimidazole

InChI

InChI=1S/C8H7ClN2O/c1-12-8-3-7-6(2-5(8)9)10-4-11-7/h2-4H,1H3,(H,10,11)

InChI Key

RAPIBSLFOCQMBW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-methoxy-3H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine derivatives with appropriate aldehydes or carboxylic acids. One common method involves the reaction of 4-chloro-2-methoxyaniline with formic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, catalytic redox cycling using cerium (IV) and hydrogen peroxide has been reported to be effective in synthesizing benzimidazoles. Additionally, copper-catalyzed reactions in dimethyl sulfoxide (DMSO) at elevated temperatures have shown good yields and tolerance towards various functional groups .

Chemical Reactions Analysis

Types of Reactions: 5-chloro-6-methoxy-3H-1,3-benzodiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Electrophilic Substitution: Reagents like bromine or nitric acid in acidic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzimidazoles.

    Electrophilic Substitution: Formation of halogenated or nitrated derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydro derivatives

Scientific Research Applications

Chemistry: 5-chloro-6-methoxy-3H-1,3-benzodiazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity .

Biology: In biological research, this compound is studied for its interactions with various biomolecules, including enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of benzimidazole derivatives .

Medicine: Benzimidazole derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a wide range of pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-chloro-6-methoxy-3H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 5-chloro-6-methoxy-3H-1,3-benzodiazole with structurally related compounds based on substituent positions, functional groups, and spectral properties:

Compound Name Substituents Key Spectral Data (IR/NMR) Melting Point (°C) Biological Relevance Reference
This compound Cl (C5), OCH₃ (C6) Inferred: C=N stretch (~1615 cm⁻¹), SO₂ bands (if present) Not reported Antifungal, antiviral potential
2-Chloro-5-Methoxy-3H-1,3-Benzodiazole Cl (C2), OCH₃ (C5) IR: C=N (1615 cm⁻¹), NH stretch (~3420 cm⁻¹) Not reported Intermediate in drug synthesis
5-Chloro-6-Methyl-1H-1,3-Benzodiazole Cl (C5), CH₃ (C6) Inferred: C-H (aromatic) δ ~7.0–8.5 ppm (¹H NMR) Not reported Antimicrobial activity
6-Chloro-7-Methyl-1,4,2-Benzodithiazine Cl (C6), CH₃ (C7), SO₂ groups IR: SO₂ (1340–1160 cm⁻¹), C=N (1610 cm⁻¹); ¹H NMR: δ 2.44 (CH₃), 8.03 (aromatic H) 313–315 (dec.) Anticancer activity
3-[Chloro(phenyl)methyl]-6-Methyl-1,2-Benzoxazole Cl, CH₃, phenyl substituent XRD: Dihedral angle (70.33°), C-Cl bond length (1.74 Å) Not reported Antipsychotic applications

Key Differences and Trends

Substituent Effects on Reactivity: Methoxy vs. Chlorine Position: Chlorine at position 5 (as in 5-chloro-6-methoxy) vs. position 2 (as in 2-chloro-5-methoxy) alters electronic distribution, affecting nucleophilic substitution reactivity .

Spectroscopic Signatures :

  • IR Spectroscopy : Compounds with SO₂ groups (e.g., benzodithiazines) show strong symmetric/asymmetric SO₂ stretches (1340–1160 cm⁻¹) , absent in benzodiazoles.
  • ¹H NMR : Methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons in benzodiazoles appear at δ 7.0–8.5 ppm .

Biological Activity: Benzodithiazines: Exhibit anticancer activity due to SO₂ groups enhancing electrophilicity for DNA interaction .

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